Pevonedistat

Catalog No.
S549055
CAS No.
905579-51-3
M.F
C21H25N5O4S
M. Wt
443.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pevonedistat

CAS Number

905579-51-3

Product Name

Pevonedistat

IUPAC Name

[(1S,2S,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-hydroxycyclopentyl]methyl sulfamate

Molecular Formula

C21H25N5O4S

Molecular Weight

443.5 g/mol

InChI

InChI=1S/C21H25N5O4S/c22-31(28,29)30-11-14-9-15(10-19(14)27)26-8-7-17-20(23-12-24-21(17)26)25-18-6-5-13-3-1-2-4-16(13)18/h1-4,7-8,12,14-15,18-19,27H,5-6,9-11H2,(H2,22,28,29)(H,23,24,25)/t14-,15+,18-,19-/m0/s1

InChI Key

MPUQHZXIXSTTDU-QXGSTGNESA-N

SMILES

C1CC2=CC=CC=C2C1NC3=C4C=CN(C4=NC=N3)C5CC(C(C5)O)COS(=O)(=O)N

Solubility

Soluble in DMSO, not soluble in water.

Synonyms

((1S,2S,4R)-4-(4-((1S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo(2,3-d)pyrimidin-7-yl)-2-hydroxycyclopentyl)methyl sulfamate, ((1S,2S,4R)-4-(4-((1S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo(2,3-d)pyrimidin-7-yl)-2-hydroxycyclopentyl)methyl sulphamate, 4-(4-((1S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo(2,3-d)pyrimidin-7-yl)-2-hydroxycyclopentyl methyl sulfamidate, MLN-4924, MLN4924, pevonedistat

Canonical SMILES

C1CC2=CC=CC=C2C1NC3=C4C=CN(C4=NC=N3)C5CC(C(C5)O)COS(=O)(=O)N

Isomeric SMILES

C1CC2=CC=CC=C2[C@H]1NC3=C4C=CN(C4=NC=N3)[C@@H]5C[C@H]([C@H](C5)O)COS(=O)(=O)N

Description

The exact mass of the compound Pevonedistat is 443.16273 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not soluble in water.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclopentanes - Supplementary Records. It belongs to the ontological category of indanes in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Pevonedistat is a small molecule inhibitor currently under investigation for its potential therapeutic effects in various cancers and other diseases. Its primary mechanism of action involves targeting a specific enzyme called XPO1 (Exportin 1) []. XPO1 is responsible for transporting various molecules, including tumor suppressors, out of the nucleus and into the cytoplasm for degradation. Pevonedistat disrupts this process, leading to the accumulation of tumor suppressors within the nucleus, which can then trigger cell death in cancer cells [].

Potential Applications in Cancer Treatment

  • Acute Myeloid Leukemia (AML): Preclinical studies have shown promising results for pevonedistat in combination with other therapies for AML. It is believed to be particularly effective against AML with mutations in specific genes, such as FLT3 []. Clinical trials are ongoing to evaluate its safety and efficacy in AML patients [].
  • Solid Tumors: Pevonedistat is also being explored for its potential in treating various solid tumors, including breast cancer, prostate cancer, and glioblastoma [, , ]. These studies are investigating the effectiveness of pevonedistat alone or in combination with other chemotherapeutic agents.

Research on Other Diseases

In addition to cancer, pevonedistat is being explored for its potential applications in other diseases:

  • Autoimmune Diseases: Pevonedistat might help regulate the immune system by affecting the export of inflammatory molecules. Studies are underway to investigate its effectiveness in autoimmune diseases like lupus [].
  • Neurodegenerative Diseases: Pevonedistat's ability to modulate protein transport within the cell has led to research on its potential role in neurodegenerative diseases like Alzheimer's disease and amyotrophic lateral sclerosis (ALS) [, ].

Pevonedistat, also known as MLN4924, is a first-in-class small molecule inhibitor of the NEDD8-activating enzyme (NAE). It selectively inhibits the activation of cullin-RING ligases, which play a critical role in proteasomal degradation of proteins. The compound has garnered attention for its potential therapeutic applications in various cancers, including acute myeloid leukemia, multiple myeloma, and solid tumors. Pevonedistat operates by forming a stable covalent adduct with NEDD8 within the catalytic pocket of UBA3, effectively blocking the enzyme's activity and leading to the accumulation of proteins that would typically be degraded by the proteasome .

Pevonedistat's primary reaction of interest is its interaction with NAE. It binds covalently to the NAE catalytic cysteine residue, forming a stable adduct with the covalently linked NEDD8 molecule. This effectively blocks the transfer of NEDD8 to target proteins, thereby inhibiting their degradation by the proteasome [].

  • Formation of NEDD8-AMP Intermediate: NEDD8-activating enzyme first binds ATP and NEDD8 to create a NEDD8-AMP intermediate.
  • Covalent Adduct Formation: Pevonedistat reacts with thioester-linked NEDD8 bound to UBA3, forming a stable covalent adduct that cannot participate in further reactions necessary for NAE activity.
  • Inhibition of Cullin-RING Ligases: By inhibiting NAE, pevonedistat prevents the activation of cullin-RING ligases, disrupting the ubiquitin-proteasome pathway essential for protein degradation .

Pevonedistat exhibits significant biological activity through its ability to induce apoptosis in cancer cells. The inhibition of cullin-RING ligases leads to:

  • Accumulation of Oncogenic Proteins: Proteins normally targeted for degradation accumulate, causing cellular stress and apoptosis.
  • Disruption of DNA Repair Mechanisms: By inhibiting NEDD8 activation, pevonedistat affects DNA repair pathways such as nucleotide excision repair and non-homologous end joining, leading to increased genomic instability in cancer cells .
  • Synergistic Effects with Other Agents: Studies have shown that pevonedistat can enhance the cytotoxic effects of other agents, such as tumor necrosis factor-alpha, resulting in greater cell death than either agent alone .

The synthesis of pevonedistat involves multi-step organic synthesis techniques. Key steps include:

  • Formation of Key Intermediates: The synthesis begins with the preparation of intermediates that contain essential functional groups necessary for biological activity.
  • Cyclic Structures: The creation of cyclic structures is crucial for the compound's ability to fit into the active site of NAE.
  • Final Coupling Reactions: The final steps involve coupling reactions that yield the complete molecular structure of pevonedistat .

Pevonedistat is primarily being investigated for its application in oncology. Clinical trials are exploring its efficacy in:

  • Acute Myeloid Leukemia: Demonstrated single-agent activity in relapsed/refractory cases.
  • Multiple Myeloma and Lymphomas: Showing promising results when combined with other therapies.
  • Solid Tumors: Evaluated in various advanced solid tumor types .

Interaction studies have revealed that pevonedistat can synergize with various pharmacological agents:

  • Combination with Azacitidine: Enhanced efficacy observed in patients with acute myeloid leukemia.
  • Co-treatment with Ibrutinib: Safety and promising early efficacy noted in non-Hodgkin lymphoma and chronic lymphocytic leukemia .
  • Impact on NF-kB Signaling: Inhibition of NEDD8 affects pro-survival pathways involving NF-kB, leading to increased apoptosis in treated cells .

Pevonedistat belongs to a class of compounds that target protein degradation pathways. Here are some similar compounds:

Compound NameMechanism of ActionUnique Features
MLN9708Inhibitor of Ubiquitin-specific proteasesTargets different aspects of protein degradation
TAK-243Inhibitor of Ubiquitin-conjugating enzymesBroader spectrum targeting multiple E2 enzymes
CB-5083Inhibitor of proteasome functionFocuses on proteasome inhibition rather than specific E1 or E2 enzymes

Pevonedistat is unique due to its selective inhibition of NEDD8 activation, specifically targeting the cullin-RING ligases pathway without affecting other ubiquitination processes as significantly as some other compounds do . This specificity may lead to fewer side effects while maximizing therapeutic efficacy in cancer treatment.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

443.16272547 g/mol

Monoisotopic Mass

443.16272547 g/mol

Heavy Atom Count

31

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S3AZD8D215

Drug Indication

Treatment of acute myeloid leukaemia, Treatment of myelodysplastic syndromes

Pharmacology

Pevonedistat is a small molecule inhibitor of Nedd8 activating enzyme (NAE) with potential antineoplastic activity. Pevonedistat binds to and inhibits NAE, which may result in the inhibition of tumor cell proliferation and survival. NAE activates Nedd8 (Neural precursor cell expressed, developmentally down-regulated 8), an ubiquitin-like (UBL) protein that modifies cellular targets in a pathway that is parallel to but distinct from the ubiquitin-proteasome pathway (UPP). Functioning in diverse regulatory activities, proteins conjugated to UBLs like Nedd8 typically are not targeted for proteasomal degradation.

MeSH Pharmacological Classification

Enzyme Inhibitors

KEGG Target based Classification of Drugs

Not elsewhere classified
Cellular process
Ubiquitin system
NAE1 [HSA:8883] [KO:K04532]

Other CAS

905579-51-3

Wikipedia

Pevonedistat

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15
1. Brownell, James E.; Sintchak, Michael D.; Gavin, James M.; Liao, Hua; Bruzzese, Frank J.; Bump, Nancy J.; Soucy, Teresa A.; Milhollen, Michael A.; Yang, Xiaofeng; Burkhardt, Anne L.; Ma, Jingya; Loke, Huay-Keng; Lingaraj, Trupti; Wu, Dongyun; Hamman, Kristin B.; Spelman, James J.; Cullis, Courtney A.; Langston, Steven P.; Vyskocil, Stepan; Sells, Todd B.; Mallender, William D.; Visiers, Irache; Li, Ping; Claiborne, Christopher F.; Rolfe, Mark; Bolen, Joseph B.; Dick, Lawrence R. Substrate-assisted inhibition of ubiquitin-like protein-activating enzymes: the NEDD8 E1 inhibitor MLN4924 forms a NEDD8-AMP mimetic in situ. Molecular Cell (2010), 37(1), 102-111.
2. Soucy, Teresa A.; Smith, Peter G.; Milhollen, Michael A.; Berger, Allison J.; Gavin, James M.; Adhikari, Sharmila; Brownell, James E.; Burke, Kristine E.; Cardin, David P.; Critchley, Stephen; Cullis, Courtney A.; Doucette, Amanda; Garnsey, James J.; Gaulin, Jeffrey L.; Gershman, Rachel E.; Lublinsky, Anna R.; McDonald, Alice; Mizutani, Hirotake; Narayanan, Usha; Olhava, Edward J.; Peluso, Stephane; Rezaei, Mansoureh; Sintchak, Michael D.; Talreja, Tina; Thomas, Michael P.; Traore, Tary; Vyskocil, Stepan; Weatherhead, Gabriel S.; Yu, Jie; Zhang, Julie; Dick, Lawrence R.; Claiborne, Christopher F.; Rolfe, Mark; Bolen, Joseph B.; Langston, Steven P. An inhibitor of NEDD8-activating enzyme as a new approach to treat cancer. Nature (London, United Kingdom) (2009), 458(7239), 732-736.
3. Langston, Steven P.; Olhava, Edward J.; Vyskocil, Stepan. Preparation of purine nucleoside derivatives as antitumor agents and inhibitors of E1 activating enzymes. PCT Int. Appl. (2007), 174 pp. CODEN: PIXXD2 WO 2007092213
4. Critchley, Stephen; Gant, Thomas G.; Langston, Steven P.; Olhava, Edward J.; Peluso, Stephane. Preparation of nucleoside derivatives as inhibitors of E1 activating enzymes. PCT Int. Appl. (2006), 214pp. CODEN: PIXXD2 WO 2006084281 .

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